Cas no 2694744-39-1 (1-(1H-indazol-5-yl)propan-2-yl(methyl)amine)

1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 2694744-39-1
- EN300-27193610
- [1-(1H-indazol-5-yl)propan-2-yl](methyl)amine
- 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine
-
- MDL: MFCD34475320
- インチ: 1S/C11H15N3/c1-8(12-2)5-9-3-4-11-10(6-9)7-13-14-11/h3-4,6-8,12H,5H2,1-2H3,(H,13,14)
- InChIKey: SJBUOATYMRXERQ-UHFFFAOYSA-N
- ほほえんだ: N(C)C(C)CC1C=CC2=C(C=NN2)C=1
計算された属性
- せいみつぶんしりょう: 189.126597491g/mol
- どういたいしつりょう: 189.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 40.7Ų
1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27193610-2.5g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
Enamine | EN300-27193610-0.05g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 95.0% | 0.05g |
$900.0 | 2025-03-20 | |
Enamine | EN300-27193610-0.1g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 95.0% | 0.1g |
$943.0 | 2025-03-20 | |
Enamine | EN300-27193610-0.5g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 95.0% | 0.5g |
$1027.0 | 2025-03-20 | |
Enamine | EN300-27158911-1g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 1g |
$1070.0 | 2023-09-10 | ||
Enamine | EN300-27158911-2.5g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 2.5g |
$2100.0 | 2023-09-10 | ||
Enamine | EN300-27193610-10.0g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
Enamine | EN300-27158911-10g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 10g |
$4606.0 | 2023-09-10 | ||
Enamine | EN300-27158911-0.05g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 0.05g |
$900.0 | 2023-09-10 | ||
Enamine | EN300-27158911-5g |
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |
2694744-39-1 | 5g |
$3105.0 | 2023-09-10 |
1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
1-(1H-indazol-5-yl)propan-2-yl(methyl)amineに関する追加情報
1-(1H-Indazol-5-yl)propan-2-yl(methyl)amine: A Comprehensive Overview
1-(1H-indazol-5-yl)propan-2-yl(methyl)amine (CAS No. 2694744-39-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as 5-(2-amino-1-methylethyl)-1H-indazole, belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine consists of an indazole ring attached to a propyl chain with a secondary amine group. The presence of the methyl group on the amine adds steric hindrance and influences the compound's pharmacological properties. Recent studies have highlighted the importance of such structural modifications in enhancing the potency and selectivity of indazole derivatives.
In the context of medicinal chemistry, 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine has been investigated for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine to interact with specific GPCRs could make it a valuable tool in understanding and treating various diseases.
Clinical research has also shown promising results for 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine. Preclinical studies have demonstrated its efficacy in reducing inflammation and pain, making it a potential candidate for the development of new analgesic drugs. Additionally, its antiviral properties have been explored in the context of viral infections, particularly those caused by RNA viruses such as influenza and coronaviruses. The compound's ability to inhibit viral replication and reduce viral load has been attributed to its unique mechanism of action, which involves disrupting key viral enzymes and pathways.
The pharmacokinetic profile of 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine has been extensively studied to ensure its suitability for clinical use. Research has shown that it exhibits good oral bioavailability and a favorable half-life, which are crucial factors for drug development. Furthermore, its low toxicity and high safety margin make it an attractive candidate for further clinical trials.
In addition to its therapeutic applications, 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine has also been investigated for its use in diagnostic imaging. The compound can be labeled with radioisotopes or fluorescent tags to create imaging agents that can be used to visualize specific biological processes or disease markers. This dual functionality as both a therapeutic agent and a diagnostic tool enhances its value in medical research and clinical practice.
The synthesis of 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine involves several well-established chemical reactions, including nucleophilic substitution and reductive amination. These methods allow for high yields and purity, making the compound readily available for research purposes. The ease of synthesis also facilitates the production of analogs with modified functional groups, which can be used to optimize the compound's pharmacological properties.
In conclusion, 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine (CAS No. 2694744-39-1) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, combined with its favorable pharmacological properties, make it an important molecule for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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